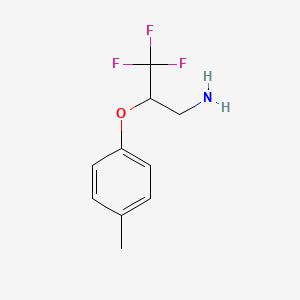![molecular formula C9H8N2O3 B14847437 1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine is a complex organic compound characterized by its unique structure, which includes a dioxolo and benzoxazol ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine typically involves multi-step organic reactions. One common method starts with the preparation of the dioxolo and benzoxazol core structures, followed by their coupling through a methanamine linkage. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency, minimal waste, and cost-effectiveness. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in imaging studies due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine can be compared with other compounds that have similar structural features, such as:
1,3-Dioxolo[4,5-f]benzodioxole: Known for its use in fluorescent dyes and optical sensing applications.
1,3-Dioxolo[4,5-f]benzothiazole: Studied for its potential in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C9H8N2O3 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
[1,3]dioxolo[4,5-f][1,3]benzoxazol-6-ylmethanamine |
InChI |
InChI=1S/C9H8N2O3/c10-3-9-11-5-1-7-8(13-4-12-7)2-6(5)14-9/h1-2H,3-4,10H2 |
InChI-Schlüssel |
NUZZVWPLTUVLRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(O3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


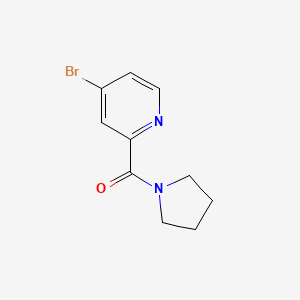
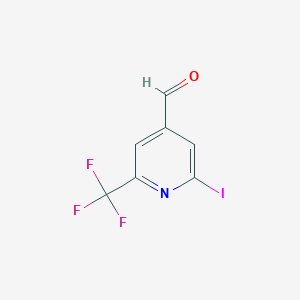
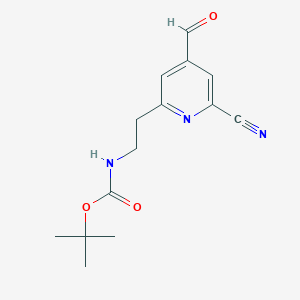
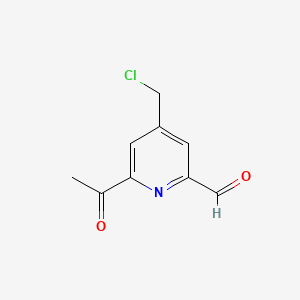
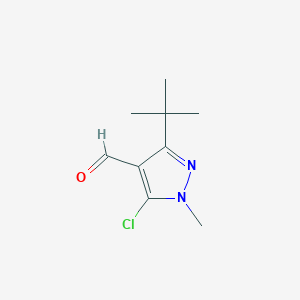
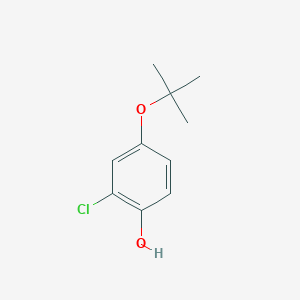


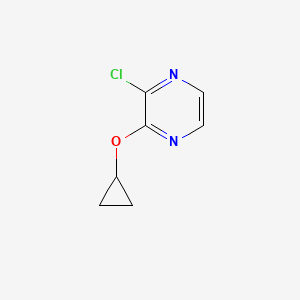
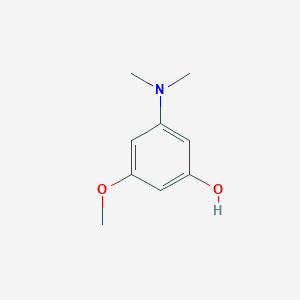
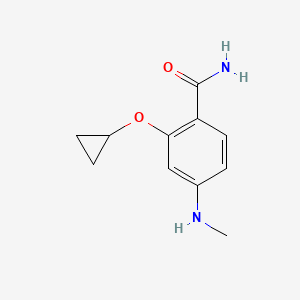
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
